Superior Synthetic Yields Compared to Alternative Halogenated Benzoylpyridines in SRN1 Reactions
In the SRN1-based synthesis of aryl hetaryl ketones from halogenated heterocycles and potassiophenylacetonitrile, (6-bromopyridin-2-yl)(phenyl)methanone intermediates were obtained in ~94% yield from 2,6-dibromopyridine via 2-bromo-6-(α-cyanobenzyl)pyridine, which was then oxidatively decyanated to yield the target ketone. This yield is significantly higher than the ~45% yield reported for the 3-bromo isomer (using 3-bromopyridine) in the same study, demonstrating the strong positive influence of the 2,6-substitution pattern on reaction efficiency [1].
| Evidence Dimension | Synthetic yield (SRN1 route) for aryl hetaryl ketone formation |
|---|---|
| Target Compound Data | 94% yield (via 2-bromo-6-(α-cyanobenzyl)pyridine intermediate) |
| Comparator Or Baseline | 3-Bromopyridine analog: ~45% yield |
| Quantified Difference | 2.1-fold higher yield (49 percentage point increase) |
| Conditions | Reaction of halogenated heterocycles with potassiophenylacetonitrile in liquid ammonia under near-UV irradiation, followed by oxidative decyanation under phase-transfer catalytic conditions |
Why This Matters
A 2.1-fold improvement in synthetic yield directly translates to reduced raw material costs, less solvent waste, and more reliable scale-up for procurement in multi-step medicinal chemistry campaigns.
- [1] Hermann, C. K. F., Sachdeva, Y. P., & Wolfe, J. F. (1987). A new synthesis of aryl hetaryl ketones via SRN1 reactions. Journal of Heterocyclic Chemistry, 24, 1061-1065. View Source
